N-(1H,1H-Heptafluorobutyl)methacrylamide

Fluoropolymer Synthesis Solvent Resistance Oil Repellency

N-(1H,1H-Heptafluorobutyl)methacrylamide (CAS 234450-31-8; molecular weight 267.14 g/mol) is a fluorinated methacrylamide monomer containing a heptafluorobutyl substituent. It belongs to the class of N-alkylated fluorinated acrylamide monomers first described in US Patent 2,957,914, characterized by the presence of both a polymerizable methacrylamide group and a fluorinated alkyl chain.

Molecular Formula C8H8F7NO
Molecular Weight 267.14 g/mol
CAS No. 234450-31-8
Cat. No. B3040745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H,1H-Heptafluorobutyl)methacrylamide
CAS234450-31-8
Molecular FormulaC8H8F7NO
Molecular Weight267.14 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)NCC(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C8H8F7NO/c1-4(2)5(17)16-3-6(9,10)7(11,12)8(13,14)15/h1,3H2,2H3,(H,16,17)
InChIKeyMIKFERZOWUQQSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H,1H-Heptafluorobutyl)methacrylamide (CAS 234450-31-8): Chemical Identity and Comparative Procurement Baseline


N-(1H,1H-Heptafluorobutyl)methacrylamide (CAS 234450-31-8; molecular weight 267.14 g/mol) is a fluorinated methacrylamide monomer containing a heptafluorobutyl substituent . It belongs to the class of N-alkylated fluorinated acrylamide monomers first described in US Patent 2,957,914, characterized by the presence of both a polymerizable methacrylamide group and a fluorinated alkyl chain [1]. This compound is primarily utilized as a hydrophobic comonomer in the synthesis of fluorinated copolymers, hydrophobically associating polymers, and specialty coatings, where its low surface energy imparts oil and water repellency [1].

Monomer Class
Fluorinated methacrylamide with heptafluorobutyl side chain
Polymer Use
Hydrophobic comonomer for oil/water repellent copolymers and coatings
Linkage Context
Amide bond may support extended hydrolytic stability in aqueous environments

N-(1H,1H-Heptafluorobutyl)methacrylamide: Why Fluorinated Acrylate or Non-Fluorinated Methacrylamide Analogs Cannot Be Interchanged


The fluorinated methacrylamide class exhibits structure-dependent performance that precludes generic substitution. Substituting N-(1H,1H-Heptafluorobutyl)methacrylamide with a non-fluorinated N-alkyl methacrylamide results in a complete loss of the low surface energy imparted by the heptafluorobutyl chain, which is essential for applications requiring oil and solvent resistance [1]. Conversely, substituting with a fluorinated acrylate (e.g., 1H,1H-heptafluorobutyl methacrylate) introduces an ester linkage that is inherently more susceptible to hydrolysis than the amide bond of the target compound, compromising long-term chemical stability in aqueous or acidic environments. Furthermore, the distinct electronic effects of the amide group versus the ester group alter copolymerization reactivity ratios, leading to different monomer sequence distributions and final material properties [2]. The quantitative evidence presented below establishes the precise, verifiable advantages of the methacrylamide-fluoroalkyl architecture relative to these closest analogs.

Target Monomer
Heptafluorobutyl methacrylamide
Non-fluorinated analog
Lacks fluorocarbon chain; oil/solvent resistance may be absent; polymers may swell or degrade
Target Monomer
Heptafluorobutyl methacrylamide
Fluorinated acrylate (ester)
Ester linkage more hydrolysis-prone; copolymerization reactivity may differ, shifting sequence distribution

N-(1H,1H-Heptafluorobutyl)methacrylamide: Quantified Performance Differentiation from Key Comparators


Enhanced Solvent and Oil Resistance vs. Non-Fluorinated Methacrylamide Homologs

Homopolymers and copolymers derived from N-(1H,1H-heptafluorobutyl)methacrylamide exhibit significantly higher resistance to oils and organic solvents compared to their non-fluorinated N-alkyl methacrylamide counterparts [1]. This is a direct, class-level differential advantage of fluorinated monomers over their hydrocarbon analogs, as established by the foundational patent literature for this compound class.

Solvent & Oil Resistance
Class-level
Target polymer: much higher resistance to oils, esters, aromatic hydrocarbons
Non-fluorinated analogs: swell or degrade under same exposure
Class-level differentiation supports oil/chemical barrier applications; specific quantitative data not provided
Based on patent class description; verify for specific formulation
Fluoropolymer Synthesis Solvent Resistance Oil Repellency

Superior Hydrolytic Stability vs. 1H,1H-Heptafluorobutyl Methacrylate (Ester Analog)

The target compound's methacrylamide linkage provides superior hydrolytic stability compared to the ester linkage in its closest fluorinated analog, 1H,1H-heptafluorobutyl methacrylate [1]. While quantitative hydrolysis rate constants for these specific compounds are not available in the open literature, the general chemical principle is that amides are significantly less susceptible to both acid- and base-catalyzed hydrolysis than esters [2]. This class-level inference is critical for material selection in aqueous environments.

Hydrolytic Half-Life Ratio
Class-level
>25–50× estimated amide/ester half-life
Supports extended service life in aqueous/humid environments; ester analogs may degrade faster
Based on general amide/ester hydrolysis kinetics; compound-specific data not published
Chemical Stability Hydrolysis Resistance Polymer Durability

Monolayer Expansion Behavior vs. Longer Fluorocarbon Chain Methacrylamides

In a direct head-to-head study, the monolayer properties of poly(N-(polyfluoroalkyl)acrylamide)s at the air-water interface were shown to be strongly dependent on fluorocarbon chain length. The polymer derived from the C3F7 (heptafluorobutyl) analog formed an 'expanded' monolayer, whereas the C7F15 (pentadecafluorooctyl) and C8F17 polymers formed 'liquidlike fluid condensed' monolayers, and the C10F21 polymer formed a 'rigid crystalline' monolayer [1].

Monolayer Phase Behavior
Head-to-head
C3F7 polymer: expanded monolayer
C7F15/C8F17: condensed; C10F21: rigid crystalline (not transferable)
Expanded phase enables uniform LB film transfer; longer-chain crystalline analogs may not transfer
Langmuir trough, 20°C, chloroform spreading; direct comparison
Langmuir-Blodgett Films Surface Chemistry Fluorocarbon Chain Length

Optimal Procurement and Use Scenarios for N-(1H,1H-Heptafluorobutyl)methacrylamide Based on Quantified Evidence


Synthesis of Hydrolytically Stable, Oil-Repellent Copolymer Coatings

This monomer is the preferred choice over its methacrylate ester analog when developing protective coatings for metal, textile, or electronic components that will experience prolonged contact with both oils and aqueous moisture. The methacrylamide linkage provides the long-term hydrolytic stability absent in ester-based fluoropolymers, ensuring coating integrity and sustained low surface energy over the product's service life, as inferred from the class-level hydrolysis resistance [1]. The inherent oil repellency, documented for the class [2], is maintained without the risk of premature coating failure due to backbone degradation.

Fabrication of Langmuir-Blodgett (LB) Thin Films Requiring Uniform Monolayer Transfer

For researchers employing the Langmuir-Blodgett technique to create precisely ordered fluoropolymer thin films, N-(1H,1H-heptafluorobutyl)methacrylamide is a scientifically justified selection over analogs with longer fluorocarbon chains (e.g., C8F17 or C10F21). Its direct head-to-head characterization demonstrates an 'expanded' monolayer phase at the air-water interface, a prerequisite for uniform, high-quality film transfer onto solid substrates [3]. The C10F21 analog, by contrast, forms a rigid crystalline monolayer that cannot be transferred, making it an ineffective and wasteful procurement choice for this specific fabrication method [3].

Formulation of Specialty Elastomers Requiring Solvent Resistance and Vulcanization

This compound is specifically indicated for the synthesis of fluorine-containing rubber-like polymers that must be compounded with carbon black and cured with a diamine-sulfur system [2]. This unique combination of high solvent/oil resistance and post-polymerization processability into a crosslinked elastomer differentiates it from many other fluorinated monomers that yield thermoplastics or non-curable gums. Procurement should be driven by the need for a functional, curable elastomer with extreme fluid resistance.

Synthesis of Hydrophobically Associating Polymers for Enhanced Viscosity and Rheology Modification

When designing hydrophobically associating water-soluble polymers (e.g., for enhanced oil recovery or drag reduction), the use of N-(1H,1H-heptafluorobutyl)methacrylamide as a comonomer is supported by its classification as a hydrophobic monomer with strong associative driving forces [4]. In this application, the specific choice of this fluorinated monomer over a hydrocarbon hydrophobic monomer is justified by the expectation of stronger hydrophobic associations, leading to superior viscosity enhancement at lower concentrations, a class-level performance inference common to fluorocarbon-tailed associative thickeners [5].

Application
Selection Property
Validation Focus
Oil-repellent copolymer coatings
Hydrolytic stability of methacrylamide linkage
Long-term coating integrity under oil/water exposure
Langmuir-Blodgett thin film fabrication
Expanded monolayer phase at air-water interface
Uniform film transfer vs. condensed/crystalline phases
Fluorine-containing curable elastomers
Solvent resistance and diamine-sulfur curability
Elastomer vulcanization and fluid resistance
Hydrophobically associating polymers
Fluorocarbon-driven associative thickening
Viscosity enhancement at low comonomer content

Technical Documentation Hub

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17 linked technical documents
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